3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of organic molecule that contains a benzoic acid group attached to a cyclopropyl group, which is further connected to a carbonyl group with a tert-butoxy group .
Synthesis Analysis
The synthesis of this compound might involve the use of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group, a cyclopropyl group, and a carbonyl group with a tert-butoxy group . The InChI code for this compound is 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(7-8-16)12-6-4-5-11(9-12)13(18)19/h4-6,9H,7-8,10H2,1-3H3,(H,17,20)(H,18,19) .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its tert-butyloxycarbonyl (Boc) group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.35 , and it appears as a powder at room temperature . It has a boiling point of 789.3±60.0 °C and a density of 1.17±0.1 g/cm3 .Safety and Hazards
Future Directions
The future directions for this compound could involve its use in the synthesis of peptides or other organic compounds. The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis, and the development of new methods for adding and removing this group could expand the range of peptides that can be synthesized .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid involves the protection of the amine group, followed by the synthesis of the cyclopropyl ring and the final deprotection of the amine group.", "Starting Materials": ["Benzoic acid", "tert-Butyl chloroformate", "Cyclopropane carboxylic acid", "Sodium hydride", "N,N-Dimethylformamide", "Methanol", "Diethyl ether"], "Reaction": ["Step 1: Protection of the amine group by reacting 3-aminobenzoic acid with tert-butyl chloroformate in the presence of sodium hydride and N,N-dimethylformamide to form 3-[(tert-butoxy)carbonylamino]benzoic acid.", "Step 2: Synthesis of the cyclopropyl ring by reacting 3-[(tert-butoxy)carbonylamino]benzoic acid with cyclopropane carboxylic acid in the presence of N,N-dimethylformamide and methanol to form 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid.", "Step 3: Deprotection of the amine group by reacting 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid with sodium hydride in the presence of methanol and diethyl ether to obtain the final product, 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]benzoic acid."] } | |
CAS No. |
2385203-07-4 |
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(7-8-16)12-6-4-5-11(9-12)13(18)19/h4-6,9H,7-8,10H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
GSDVKISDXMXYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2=CC=CC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.